2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide
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Overview
Description
2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(1-methyl-2,5-dioxopyrrolidin-3-yl)aniline. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield a new amide, while hydrolysis would produce a carboxylic acid and an amine.
Scientific Research Applications
2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups and its potential for forming covalent bonds with biological targets. This makes it distinct from other similar compounds, which may have different functional groups and reactivity profiles.
Properties
CAS No. |
61786-95-6 |
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Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
2-chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-16-12(18)6-10(13(16)19)8-2-4-9(5-3-8)15-11(17)7-14/h2-5,10H,6-7H2,1H3,(H,15,17) |
InChI Key |
YWPYUCVZAKNGKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
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